
Indole-3-carbinol
Overview
Description
Indole-3-carbinol is a naturally occurring compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts . It is a phytochemical that has gained significant attention due to its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is classified as a bioactive compound, meaning it can affect biological processes in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-carbinol can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts reaction, where difluoroacetaldehyde is generated in situ from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . Another method involves the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from cruciferous vegetables, where it is produced by the breakdown of the glucosinolate glucobrassicin . This method ensures a natural and sustainable source of the compound.
Chemical Reactions Analysis
Types of Reactions: Indole-3-carbinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxaldehyde and other derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions occur at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include DDQ and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acid catalysts are often used for electrophilic substitution reactions.
Major Products:
Oxidation: Indole-3-carboxaldehyde.
Reduction: Various indole derivatives.
Substitution: Substituted indole compounds.
Scientific Research Applications
Cancer Prevention and Treatment
I3C has been extensively studied for its role in cancer prevention. It is particularly noted for its effects on hormone-dependent cancers such as breast and prostate cancer. The mechanisms through which I3C exerts its anticancer effects include:
- Inhibition of Tumor Growth : I3C has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .
- Regulation of Estrogen Metabolism : It alters estrogen metabolism by promoting the formation of less active estrogen metabolites, potentially reducing the risk of hormone-sensitive cancers .
- Antimutagenic Properties : In vivo studies indicate that I3C may reduce cytogenetic damage induced by known carcinogens .
Table 1: Summary of Cancer Studies Involving this compound
Neuroprotection
Recent studies have highlighted the neuroprotective effects of I3C. For instance, research involving middle cerebral artery occlusion (MCAO) models demonstrated that I3C pretreatment significantly reduced neuronal loss and improved neurological recovery following ischemic injury. The compound was found to decrease apoptotic markers while enhancing anti-apoptotic protein expression .
Table 2: Neuroprotective Effects of this compound
Study Type | Model | Findings |
---|---|---|
In vivo | MCAO Rat Model | Prevents cerebral infarction and reduces apoptosis |
Cell Culture | HAPI Microglial Cells | Decreases inflammatory markers post-hypoxia |
Metabolic Disorders
I3C has shown potential in addressing metabolic disorders such as obesity and insulin resistance. Studies suggest that it may enhance glucose metabolism and reduce fat accumulation through modulation of signaling pathways related to energy homeostasis .
Table 3: Effects of this compound on Metabolic Disorders
Study Type | Condition | Findings |
---|---|---|
Animal Studies | Obesity | Reduces body weight gain and fat mass |
Clinical Trials | Insulin Resistance | Improves insulin sensitivity in preliminary trials |
Case Studies
Several clinical trials have explored the efficacy of I3C in various health conditions:
- Breast Cancer Prevention : A randomized controlled trial investigated the effects of I3C supplementation on estrogen metabolism in premenopausal women, revealing favorable changes in urinary estrogen profiles associated with decreased breast cancer risk .
- Cervical Dysplasia : A pilot study indicated that I3C might be beneficial for women with cervical intraepithelial neoplasia, showing improvements in lesion regression rates after treatment with I3C supplements .
Mechanism of Action
Indole-3-carbinol works by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This mechanism makes it particularly interesting for individuals concerned with hormone-related conditions. It also induces phase I and phase II enzymes that metabolize carcinogens, including estrogens . Additionally, it enhances DNA repair and induces both G1 cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3,3′-Diindolylmethane: Another bioactive compound found in cruciferous vegetables, known for its anti-cancer properties.
Indole-3-acetonitrile: A derivative of indole-3-carbinol with potential therapeutic applications.
Indole-3-carboxaldehyde: An oxidation product of this compound.
Uniqueness: this compound is unique due to its ability to modulate estrogen metabolism and its potential anti-cancer properties . Its diverse range of biological activities and applications in various fields make it a compound of significant interest.
Biological Activity
Indole-3-carbinol (I3C) is a phytochemical derived from cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. Extensive research has been conducted to explore its biological activities, particularly in cancer prevention and treatment, anti-inflammatory effects, and other health benefits. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with I3C.
Antitumor Activity
I3C has been extensively studied for its antitumor properties . Research indicates that I3C inhibits cell proliferation, induces apoptosis, and promotes cell cycle arrest in various cancer cell lines. Notably, it has shown efficacy against breast, prostate, and colorectal cancers.
- Mechanisms of Action :
- Cell Cycle Arrest : I3C induces G1 phase arrest in cancer cells, which is critical for preventing tumor growth .
- Apoptosis Induction : It triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Oncogenes : I3C downregulates the expression of oncogenes such as c-MYC and enhances the activity of tumor suppressor genes .
Case Studies
- A study on human breast cancer cells demonstrated that I3C significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
- Clinical trials have shown that I3C can modulate estrogen metabolism, potentially reducing the risk of estrogen-related cancers .
Anti-Inflammatory Activity
I3C exhibits significant anti-inflammatory effects , which are crucial for its role in cancer prevention. It has been shown to inhibit the expression of inflammatory cytokines and enzymes involved in the inflammatory response.
- Key Findings :
Antiviral and Antimicrobial Activities
Emerging research suggests that I3C may possess antiviral and antimicrobial properties .
- Antiviral Effects : Preliminary studies indicate that I3C may inhibit the replication of certain viruses, including human papillomavirus (HPV), which is linked to cervical cancer .
- Antimicrobial Activity : I3C has demonstrated activity against various bacterial strains, suggesting its potential as a natural antimicrobial agent .
Antioxidant Activity
The antioxidant properties of I3C contribute to its protective effects against oxidative stress, which is implicated in cancer development.
- Mechanisms :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How is indole-3-carbinol quantified in plant matrices, and what statistical methods validate these measurements?
I3C quantification in cruciferous vegetables (e.g., cabbage, broccoli) typically employs high-performance liquid chromatography (HPLC) with UV detection. Validation includes assessing linearity, precision, and accuracy using standard calibration curves. Statistical tools like one-way ANOVA and Duncan’s post-hoc test (p<0.05) are applied to compare mean concentrations across plant varieties, ensuring reproducibility .
Q. What physicochemical properties of I3C are critical for experimental stability and handling?
I3C’s stability is influenced by its melting point (193–198°C), sensitivity to acidic conditions (leading to dimerization into 3,3’-diindolylmethane, DIM), and solubility in polar solvents. Storage at -20°C or lower is recommended to prevent degradation, as noted in reagent catalogs .
Q. What experimental models are commonly used to study I3C’s anticarcinogenic effects?
In vitro studies frequently use estrogen-sensitive cancer cell lines (e.g., MCF-7 for breast cancer) to assess apoptosis via mitochondrial function assays (e.g., MTT) and fluorescence-activated cell sorting (FACS). Animal models, such as xenograft mice, evaluate tumor growth inhibition and biomarker modulation .
Advanced Research Questions
Q. How does I3C modulate NF-κB and Akt signaling pathways in cancer cells?
I3C inhibits Akt phosphorylation and suppresses NF-κB nuclear translocation, disrupting prosurvival signaling. Mechanistic studies involve Western blotting for phosphorylated proteins, luciferase reporter assays for NF-κB activity, and gene silencing (siRNA) to validate pathway-specific effects .
Q. What methodologies identify synergistic interactions between I3C and other phytochemicals (e.g., genistein)?
Synergy is assessed using combination index (CI) calculations via the Chou-Talalay method. Real-time PCR quantifies gene expression (e.g., GADD45 for DNA damage response), while FACS measures apoptosis induction. Co-treatment studies in MCF-7 cells reveal enhanced ER-α suppression when I3C is paired with genistein .
Q. How can in silico models advance the development of I3C-derived therapeutics?
Computational approaches, like density functional theory (DFT) and molecular docking, predict I3C’s binding affinity to targets (e.g., ER-α, Akt). CADD (computer-aided drug design) optimizes derivatives for improved pharmacokinetics, validated by in vitro cytotoxicity assays .
Q. What challenges arise in formulating I3C for drug delivery, and how are they addressed?
I3C’s instability in gastric pH complicates oral delivery. Rectal suppositories with polyethylene oxide bases demonstrate improved stability. HPLC-UV validates content uniformity, while pharmacotechnical studies assess dissolution profiles and excipient compatibility .
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy of I3C?
Pharmacokinetic studies using LC-MS/MS track I3C metabolites (e.g., DIM) in plasma. Xenograft models with humanized mice (e.g., SCID) bridge in vitro findings by correlating tumor regression with biomarker changes (e.g., caspase-3 activation) .
Q. What molecular techniques elucidate I3C’s structural interactions with cellular targets?
Solid-state NMR and X-ray crystallography resolve I3C’s conformation in binding pockets. Hirshfeld surface analysis maps non-covalent interactions, while mutagenesis studies validate critical residues in target proteins (e.g., ER-α) .
Q. How is I3C’s role in estrogen metabolism quantified in translational studies?
LC-MS/MS measures urinary 2-hydroxyestrone (anti-estrogenic metabolite) levels in clinical trials. Epidemiological data correlate I3C intake with reduced cancer incidence, supported by case-control studies and meta-analyses .
Methodological Notes
- Contradiction Analysis : While I3C consistently induces apoptosis in vitro, in vivo efficacy varies due to bioavailability limitations. Pharmacokinetic studies (e.g., plasma half-life measurements) and metabolite profiling are critical to address this gap .
- Experimental Design : Dose-response curves and time-course experiments are essential to distinguish acute vs. chronic effects. For combination therapies, factorial design experiments isolate synergistic mechanisms .
Properties
IUPAC Name |
1H-indol-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPNXXAYMYVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031458 | |
Record name | Indole-3-carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260065 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700-06-1 | |
Record name | Indole-3-carbinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-3-carbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-carbinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Indolemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-3-carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxymethylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLE-3-CARBINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.